molecular formula C21H27ClN2O3 B1682359 Yohimbine hydrochloride CAS No. 65-19-0

Yohimbine hydrochloride

Cat. No. B1682359
CAS RN: 65-19-0
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-VJDCAHTMSA-N
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Description

Yohimbine hydrochloride is an indole alkaloid derived from the Coryanthe yohimbe tree cortex . It is used to increase peripheral blood flow and is also used to treat and diagnose some types of impotence . It blocks the central α2-adrenergic receptors in the brain .


Synthesis Analysis

The total synthesis of yohimbine has been reported in several studies . A modular synthetic approach to strategically unique structural analogues of yohimbine is reported . The overall synthetic strategy couples the transition-metal-catalyzed decarboxylative allylation of 2,2-diphenylglycinate imino esters with a scandium triflate-mediated highly endo-selective intramolecular Diels–Alder (IMDA) cycloaddition .


Molecular Structure Analysis

Yohimbine (C21H27N2O3) is an important indole alkaloid . Its molecular structure has been analyzed using various techniques such as differential scanning calorimetry, natural bond orbital (NBO) analysis, and dipole moment with hyperpolarizability . The absolute configuration of the molecule, determined by X-ray anomalous scattering, confirms the 3α, 15α, 20β configuration assigned earlier by conformational analysis .


Chemical Reactions Analysis

The yohimbine reaction is resistant to acid catalysis and is remarkably stable at very low pH, probably due to the intramolecular H-bonding between the b-hydroxyl group and the ester’s acyl group .


Physical And Chemical Properties Analysis

Yohimbine hydrochloride has a molecular formula of C21H27ClN2O3 and a molecular weight of 390.9 g/mol . It is also called quebrachine, aphrodine, corynine, and hydroaerogotocin .

Scientific Research Applications

1. Enhancing Fear Extinction in Clinical Applications

Yohimbine hydrochloride has been studied for its potential to facilitate fear extinction in phobic participants. For instance, in a randomized placebo-controlled trial, yohimbine hydrochloride was administered to claustrophobic humans undergoing in vivo exposure sessions. The study found that yohimbine hydrochloride taken prior to exposure sessions significantly improved peak fear at one-week follow-up assessments, indicating its potential as a cognitive enhancer in exposure therapy (Powers et al., 2009). Similarly, another study investigated the use of yohimbine hydrochloride in enhancing fear extinction during virtual reality treatment for fear of flying, although it did not find evidence supporting the enhancement of treatment outcomes (Meyerbroeker et al., 2011).

2. Investigating Neurobiological Responses

Yohimbine hydrochloride has been used as a probe in research on noradrenergic and serotonergic function, particularly in the context of posttraumatic stress disorder (PTSD). A study involving combat veterans with PTSD used yohimbine as a probe of noradrenergic activity and found significant increases in anxiety, panic, and PTSD symptoms, suggesting the presence of a sensitized noradrenergic system in some PTSD patients (Southwick et al., 1997).

3. Analytical Methods in Pharmaceutical Formulations

Yohimbine hydrochloride has been the subject of analytical research, particularly in its pharmaceutical formulations. A study described a new method for analyzing yohimbine hydrochloride in pharmaceutical formulations using solid surface room temperature phosphorimetry. This method demonstrated potential for efficient and selective analysis of yohimbine hydrochloride in various formulations (Aucélio & Campiglia, 1995).

4. Investigating Autonomic Functions

Yohimbine hydrochloride has also been used in research studying its effects on autonomic functions. For example, one study assessed the effects of yohimbine hydrochloride on the pupillary light reflex and carbachol-evoked sweating in healthy volunteers. The study found that yohimbine reversed the effects of clonidine on the recovery time of the light reflex and other autonomic functions (Morley et al., 1991).

Safety And Hazards

Yohimbine hydrochloride can be fatal if swallowed and is toxic in contact with skin or if inhaled . The most commonly reported side effects include gastrointestinal distress, increased heart rate, anxiety, and high blood pressure .

properties

IUPAC Name

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-VJDCAHTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891272
Record name Yohimbine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yohimbine hydrochloride

CAS RN

65-19-0
Record name Yohimbine hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Yohimbine hydrochloride [USP:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16.alpha.,17.alpha.)-
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Record name Yohimbine hydrochloride
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Record name Yohimbine hydrochloride
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Record name YOHIMBINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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